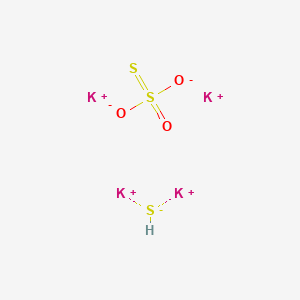
Potash, sulfurated
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
硫化カリウムは、硫黄化カリウムとしても知られており、主に多硫化カリウムとチオ硫酸カリウムの混合物です。化学、生物学、医学、および産業など、さまざまな分野で応用される汎用性の高い化合物です。 この化合物は、新鮮に調製されたときには独特の肝臓褐色を示しますが、空気への暴露によって緑がかった黄色に変化することが知られています .
作用機序
硫化カリウムの作用機序は、さまざまな生体分子と反応する可能性のある硫化物イオンの放出に関与しています。皮膚疾患の治療において、硫化物イオンは炎症の軽減とバクテリアの殺菌に役立ちます。 硫化カリウムが金属に緑青を形成する能力は、硫化物イオンが金属表面と反応して保護層を形成することによるものです .
準備方法
合成経路と反応条件
硫化カリウムは通常、昇華硫黄を炭酸カリウムと融合させることによって調製されます。反応には、混合物を溶融して均質な液体になるまで加熱することが含まれます。冷却すると、混合物は肝臓褐色の塊に固化します。反応は次のように表すことができます。
K2CO3+S8→K2Sx+CO2
工業生産方法
工業的には、硫化カリウムは、大型炉で炭酸カリウムと硫黄の混合物を加熱することによって製造されます。反応は、目的の多硫化物とチオ硫酸塩が確実に生成されるように慎重に制御されます。 その後、生成物を冷却して小さな塊に砕いて包装および流通されます {_svg_2}.
化学反応の分析
反応の種類
硫化カリウムは、酸化、還元、置換反応など、さまざまな化学反応を起こします。一般的な反応には、次のようなものがあります。
酸化: 硫化カリウムは、硫酸カリウムと二酸化硫黄を形成するために酸化される可能性があります。
還元: 硫化カリウムは、硫化カリウムと元素硫黄を形成するために還元される可能性があります。
置換: 硫化カリウムは、酸と反応して硫化水素とカリウム塩を形成する可能性があります。
一般的な試薬と条件
酸化: 酸素または空気は酸化剤として使用されます。
還元: 水素または一酸化炭素などの還元剤が使用されます。
置換: 塩酸または硫酸などの酸が一般的に使用されます。
生成される主な生成物
酸化: 硫酸カリウムと二酸化硫黄。
還元: 硫化カリウムと元素硫黄。
置換: 硫化水素とカリウム塩.
科学的研究の応用
硫化カリウムは、科学研究において数多くの用途があります。
化学: 硫化カリウムは、有機合成において重要な中間体であるN-置換チオアミドの調製に使用されます。
生物学: 硫化カリウムは、ニキビなどの皮膚疾患の治療に使用され、通常は硫酸亜鉛を含むローションの形で用いられます。
医学: 歴史的には、硫化カリウムは関節炎の治療に使用されていましたが、硫化物と多硫化物の毒性のため、現在では好まれません。
類似化合物との比較
類似化合物
硫化カリウム: 組成は似ていますが、硫化カリウムには、硫化カリウムに存在する多硫化物とチオ硫酸塩がありません。
チオ硫酸カリウム: 硫化カリウムの構成要素の1つですが、さまざまな用途で別々に使用されます。
多硫化カリウム: 硫化カリウムのもう1つの構成要素であり、同様の用途に使用されます。
独自性
硫化カリウムは、多硫化カリウムとチオ硫酸カリウムの組み合わせにより、幅広い用途を持つ点が特徴です。 金属に緑青を形成する能力と、医学における歴史的な使用は、硫化カリウムを他の類似化合物と差別化しています .
生物活性
Potash, sulfurated, commonly known as liver of sulfur, is a compound primarily composed of potassium sulfide, potassium polysulfide, and potassium thiosulfate. Historically utilized in various applications, including metalworking and traditional medicine, its biological activity has garnered interest in recent years. This article explores the biological properties, mechanisms of action, and relevant case studies surrounding this compound.
Chemical Composition and Properties
This compound is defined by its complex mixture of sulfur-containing compounds. The primary components include:
- Potassium Sulfide (K2S)
- Potassium Polysulfides (K2Sx)
- Potassium Thiosulfate (K2S2O3)
These compounds exhibit diverse chemical behaviors due to their varying oxidation states and reactivity with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to release reactive sulfur species (RSS), including hydrogen sulfide (H2S), which plays a crucial role in numerous physiological processes:
- Antioxidant Properties : RSS are known to activate the Keap1/Nrf2 pathway, enhancing cellular antioxidant defenses and reducing oxidative stress .
- Cell Signaling : H2S acts as a signaling molecule involved in various cellular functions, including vasodilation and modulation of inflammation .
- Microbial Interactions : Sulfur compounds influence microbial communities in the gut, impacting metabolic processes and potentially affecting health outcomes .
1. Historical Medical Use
This compound was historically used as a topical treatment for conditions such as arthritis and skin infections. However, its use has declined due to toxicity concerns associated with sulfide and polysulfide exposure .
2. Antioxidant Research
Recent studies have highlighted the potential of sulfur-containing nutraceuticals to enhance endogenous production of RSS. For example, dietary sources rich in sulfur compounds have been shown to elevate H2S levels in cells, contributing to improved antioxidant capacity .
3. Agricultural Applications
In agriculture, potash is primarily used as a fertilizer to enhance potassium availability in soil. Balanced potassium nutrition is essential for crop resilience against diseases and pests . Research indicates that insufficient potash application leads to significant yield losses and economic risks for farmers .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
tetrapotassium;dioxido-oxo-sulfanylidene-λ6-sulfane;sulfanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4K.H2O3S2.H2S/c;;;;1-5(2,3)4;/h;;;;(H2,1,2,3,4);1H2/q4*+1;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOBJZFANBWPPF-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[SH-].[K+].[K+].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HK4O3S3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39365-88-3, 8027-93-8 |
Source


|
| Record name | Potash, sulfurated [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039365883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potash, sulfurated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














